AF40431
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Description
“N-[(7-Hydroxy-4-Methyl-2-Oxo-2h-Chromen-8-Yl)methyl]-L-Leucine” is a compound that belongs to the class of coumarins, which are a group of nature-occurring lactones . Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . In one procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then, the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .Chemical Reactions Analysis
A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Scientific Research Applications
Synthesis and Compound Development
Research on derivatives of the chromen structure, similar to N-[(7-Hydroxy-4-Methyl-2-Oxo-2h-Chromen-8-Yl)methyl]-L-Leucine, has primarily focused on synthesis and compound development. For instance, Čačić et al. (2009) reported the design and synthesis of thiazolidin-4-ones based on a similar chromen structure, which were later to be tested for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Additionally, Čačić et al. (2006) synthesized several derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a compound with structural similarities, which were evaluated for antimicrobial activity (Čačić et al., 2006).
Antioxidant Properties
Investigations into the antioxidant properties of chromen derivatives have been conducted. Stanchev et al. (2009) measured the antioxidant activity of four 4-hydroxycoumarin derivatives, closely related to the compound , finding that certain derivatives exhibited significant scavenging activity (Stanchev et al., 2009).
Metal Complexes and Bioactivity
The formation of metal complexes with derivatives of the chromen structure and their bioactivity has also been studied. Kumar Naik et al. (2014) synthesized metal complexes of a similar ONO donor Schiff base ligand, which displayed effective α-glucosidase inhibitory activity (Kumar Naik et al., 2014).
Application in Cancer Therapy
In cancer therapy research, Budama-Kilinc et al. (2020) developed a novel nanosize drug candidate using a compound structurally related to N-[(7-Hydroxy-4-Methyl-2-Oxo-2h-Chromen-8-Yl)methyl]-L-Leucine. This candidate showed a toxic effect on cancer cells, and its interaction with DNA was elucidated using molecular docking analysis (Budama-Kilinc et al., 2020).
Agricultural Applications
There is also research focusing on the application of chromen derivatives in agriculture. Stanchev et al. (2010) studied the growth-regulating activity of three 4-hydroxycoumarin derivatives on nitrogen-fixing soybean plants, revealing their potential as growth regulators in crop cultivation (Stanchev et al., 2010).
Properties
IUPAC Name |
(2S)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJLUCAXHFPZJD-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H](CC(C)C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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